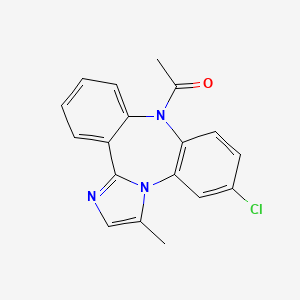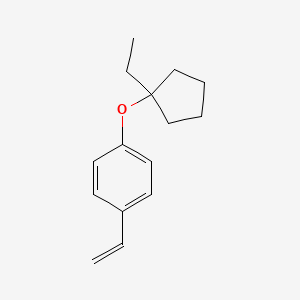
1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C15H20O It is a derivative of benzene, featuring an ethenyl group and an ethylcyclopentyl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene typically involves the following steps:
Preparation of 1-ethylcyclopentanol: This can be achieved through the reduction of 1-ethylcyclopentanone using a reducing agent such as sodium borohydride.
Formation of 1-ethylcyclopentyl chloride: The alcohol group in 1-ethylcyclopentanol is converted to a chloride using thionyl chloride.
Etherification Reaction: The 1-ethylcyclopentyl chloride is then reacted with 4-vinylphenol in the presence of a base such as potassium carbonate to form 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-propylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-butylcyclopentyl)oxy]benzene
Uniqueness
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is unique due to the specific combination of its ethenyl and ethylcyclopentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-ethenyl-4-(1-ethylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C15H20O/c1-3-13-7-9-14(10-8-13)16-15(4-2)11-5-6-12-15/h3,7-10H,1,4-6,11-12H2,2H3 |
InChI-Schlüssel |
QSASLLFUAMAHNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1)OC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
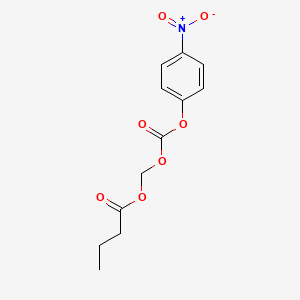
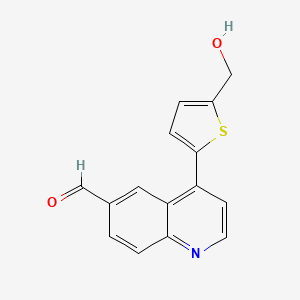
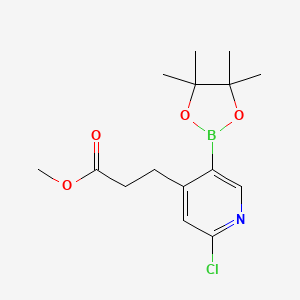
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
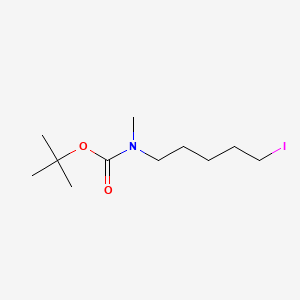
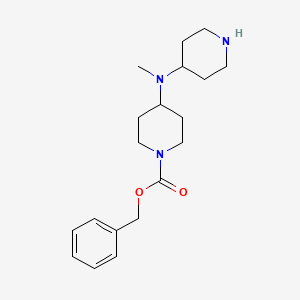
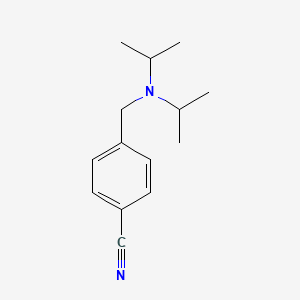
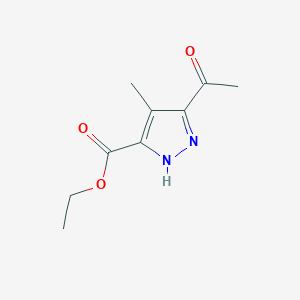
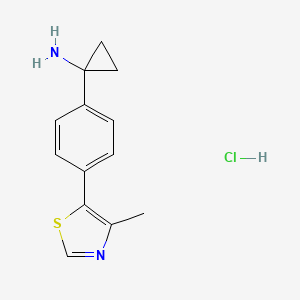
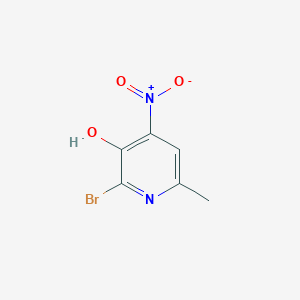
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
